Dibenzyl Phthalate-d4 Dibenzyl Phthalate-d4
Brand Name: Vulcanchem
CAS No.: 1015854-62-2
VCID: VC0041326
InChI: InChI=1S/C22H18O4/c23-21(25-15-17-9-3-1-4-10-17)19-13-7-8-14-20(19)22(24)26-16-18-11-5-2-6-12-18/h1-14H,15-16H2/i7D,8D,13D,14D
SMILES: C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)OCC3=CC=CC=C3
Molecular Formula: C22H18O4
Molecular Weight: 350.406

Dibenzyl Phthalate-d4

CAS No.: 1015854-62-2

Cat. No.: VC0041326

Molecular Formula: C22H18O4

Molecular Weight: 350.406

* For research use only. Not for human or veterinary use.

Dibenzyl Phthalate-d4 - 1015854-62-2

Specification

CAS No. 1015854-62-2
Molecular Formula C22H18O4
Molecular Weight 350.406
IUPAC Name dibenzyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Standard InChI InChI=1S/C22H18O4/c23-21(25-15-17-9-3-1-4-10-17)19-13-7-8-14-20(19)22(24)26-16-18-11-5-2-6-12-18/h1-14H,15-16H2/i7D,8D,13D,14D
Standard InChI Key UCVPKAZCQPRWAY-ZZRPVTOQSA-N
SMILES C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)OCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Dibenzyl Phthalate-d4 is a deuterium-labeled derivative of dibenzyl phthalate, characterized by the substitution of four hydrogen atoms with deuterium (a stable isotope of hydrogen) in the aromatic ring of the phthalic acid portion. This strategic isotopic labeling creates a compound with nearly identical chemical properties to the non-deuterated version but with a distinct mass profile that enables precise analytical detection.

Basic Chemical Information

The compound is officially identified by the CAS number 1015854-62-2 and is also known as Dibenzyl Phthalate-3,4,5,6-d4, indicating the specific positions where hydrogen atoms have been replaced with deuterium atoms . The molecular formula is C₂₂H₁₄D₄O₄, representing the 22 carbon atoms, 14 hydrogen atoms, 4 deuterium atoms, and 4 oxygen atoms that constitute the molecule . With a molecular weight of 350.40 g/mol, the compound maintains similar physicochemical properties to non-deuterated dibenzyl phthalate while providing the analytical advantages of isotopic labeling .

Structural Features

The chemical structure of Dibenzyl Phthalate-d4 consists of a phthalic acid core esterified with two benzyl alcohol groups. The deuterium atoms are specifically positioned at the 3,4,5,6 positions of the aromatic ring in the phthalic acid portion, creating a distinct mass signature while maintaining the chemical reactivity profile of the parent compound . This selective deuteration strategy provides a powerful tool for tracking the compound in complex matrices and quantifying related non-deuterated phthalates in analytical applications.

The structural representation can be expressed through the SMILES notation: [2H]c1c([2H])c([2H])c(C(=O)OCc2ccccc2)c(C(=O)OCc3ccccc3)c1[2H], which precisely maps the position of each atom within the molecule .

Dibenzyl Phthalate-d4 exhibits physical and chemical properties that make it valuable for various analytical applications. Understanding these properties is essential for researchers utilizing this compound as a reference standard or studying phthalate behavior in different environments.

Physical Properties

The physical properties of Dibenzyl Phthalate-d4 are similar to those of non-deuterated dibenzyl phthalate, with slight differences due to the isotope effect. When available as a neat substance, it typically appears as a colorless to pale yellow liquid or solid, depending on temperature conditions . The purity specifications for analytical grade Dibenzyl Phthalate-d4 typically require a minimum of 98% chemical purity with 99% atom deuterium enrichment .

Table 1: Physical Properties of Dibenzyl Phthalate-d4

PropertyValueReference
Molecular Weight350.40 g/mol
Physical StateNeat (typically liquid)
Chemical PurityMinimum 98%
Deuterium Atom Purity99 atom % D
Accurate Mass350.1456

Chemical Reactivity

The compound can undergo various chemical transformations, including:

  • Hydrolysis of the ester linkages under acidic or basic conditions, leading to the formation of phthalic acid and benzyl alcohol derivatives

  • Oxidation reactions that can target the benzyl groups

  • Reduction reactions that may affect the ester linkages or the aromatic rings

  • Substitution reactions, particularly at the benzylic positions

Synthesis and Production Methods

The production of Dibenzyl Phthalate-d4 involves specialized synthetic procedures to incorporate deuterium atoms at specific positions within the molecular structure. These methods must ensure both high chemical purity and high deuterium incorporation.

Laboratory Synthesis Routes

Dibenzyl Phthalate-d4 is typically synthesized through esterification reactions between deuterated phthalic acid derivatives and benzyl alcohol. The deuterium labeling can be introduced either through starting with pre-deuterated phthalic acid or through deuterium exchange reactions under controlled conditions. The synthesis typically involves catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions, followed by purification steps including distillation or recrystallization to obtain the final product with the required purity and isotopic enrichment.

Analytical Applications

Dibenzyl Phthalate-d4 serves as an invaluable tool in analytical chemistry, particularly for the detection, identification, and quantification of phthalates in various matrices.

Role as Internal Standard

The primary analytical application of Dibenzyl Phthalate-d4 is as an internal standard in mass spectrometry-based quantitative analysis. The deuterium labeling creates a mass shift that allows the compound to be distinguished from the non-deuterated analyte while behaving nearly identically during sample preparation, chromatographic separation, and ionization processes .

When added to samples at known concentrations, Dibenzyl Phthalate-d4 enables accurate quantification by correcting for variations in extraction efficiency, instrument response, and matrix effects. This approach is particularly valuable for the analysis of phthalates in complex environmental and biological samples .

Detection and Quantification Methods

Modern analytical methods utilizing Dibenzyl Phthalate-d4 typically employ gas chromatography or liquid chromatography coupled with mass spectrometry (GC-MS or LC-MS). The search results specifically mention the use of GC with triple quadrupole mass spectrometry (GC/QQQ) for low-level analysis of phthalates, where Dibenzyl Phthalate-d4 and other deuterated phthalates serve as internal standards .

The dynamic multiple reaction monitoring (dMRM) acquisition technique allows for optimized dwell times and improved sensitivity, enabling detection limits in the sub-picogram range. The data presented in the search results show calibration curves for dibenzyl phthalate from 0.1 pg/μL to 200 pg/μL, with excellent linearity and reproducibility .

Biological Activity and Toxicological Profile

Research on phthalates, including dibenzyl phthalate and its deuterated analogues, has revealed various biological effects that raise concerns about their environmental and health impacts.

Endocrine Disruption

Phthalates, including dibenzyl phthalate and by extension its deuterated analog, are known endocrine disruptors that can interfere with hormonal systems. Studies have shown that they may affect reproductive health by inhibiting androgen biosynthesis, leading to reproductive toxicity in both males and females. One comprehensive study highlighted the relationship between phthalate exposure and reproductive health issues, finding that exposure to dibenzyl phthalate led to decreased testosterone levels in male subjects, indicating its potential role as an androgen antagonist.

Antimicrobial Properties

Interestingly, some phthalates exhibit antimicrobial activity against various pathogens. Research indicates that certain concentrations of dibenzyl phthalate can inhibit the growth of bacteria such as Pseudomonas spp., suggesting potential applications in antimicrobial formulations. In a controlled experiment, dibenzyl phthalate was tested against Escherichia coli and Staphylococcus aureus, with results showing significant inhibition of bacterial growth at concentrations above 50 mg/L.

Environmental Impacts

Dibenzyl phthalate and related compounds have been studied for their phytotoxicity, impacting plant growth and development. This property is particularly relevant in assessing the environmental impact of phthalates when released into ecosystems. The deuterated version, Dibenzyl Phthalate-d4, while primarily used as an analytical standard, shares similar environmental fate and behavior with its non-deuterated counterpart, making it relevant for environmental monitoring and risk assessment studies.

Comparison with Other Phthalate Compounds

Understanding how Dibenzyl Phthalate-d4 compares to other phthalate compounds provides valuable context for researchers working with these substances.

Structural and Functional Comparison

Dibenzyl Phthalate-d4 belongs to the larger family of phthalate esters, which vary in their alkyl or aryl groups attached to the phthalic acid core. Unlike more common phthalates such as di(2-ethylhexyl) phthalate (DEHP) or dibutyl phthalate (DBP) that feature alkyl chains, dibenzyl phthalate contains two benzyl groups, giving it distinct chemical and physical properties.

Table 2: Comparison of Dibenzyl Phthalate-d4 with Other Common Phthalates

Phthalate CompoundChemical FormulaMolecular WeightKey Characteristics
Dibenzyl Phthalate-d4C₂₂H₁₄D₄O₄350.40Deuterated aromatic ester, analytical standard
Bis(2-ethylhexyl) phthalateC₂₄H₃₈O₄390.56Common plasticizer, high molecular weight
Dibutyl phthalateC₁₆H₂₂O₄278.34Medium molecular weight, water-soluble
Bis(2-butoxyethyl) phthalateC₂₀H₃₀O₆366.45Contains ether linkages in side chains
Dicyclohexyl phthalateC₂₀H₂₆O₄330.42Contains cyclic alkyl groups

Analytical Differentiation

From an analytical perspective, Dibenzyl Phthalate-d4 is unique due to its deuterium labeling, which makes it particularly useful in analytical applications. Unlike its non-deuterated counterparts, this compound provides enhanced sensitivity and specificity in mass spectrometry and other isotopic analysis techniques. This makes it an invaluable tool in research areas requiring precise quantification and tracking of phthalates.

The mass spectral fragmentation pattern of Dibenzyl Phthalate-d4 typically shows a characteristic fragment ion at m/z 153 (compared to m/z 149 for non-deuterated phthalates), allowing for selective detection and quantification even in complex matrices .

Research Applications and Method Development

The unique properties of Dibenzyl Phthalate-d4 have led to its application in various research methodologies across scientific disciplines.

Extractables and Leachables Analysis

One significant application of Dibenzyl Phthalate-d4 is in the analysis of extractable and leachable compounds from medical devices, pharmaceutical packaging, and consumer products. The search results describe a method for low-level analysis of phthalates using GC/MS with triple quadrupole detection, where deuterated phthalates including Dibenzyl Phthalate-d4 were used as internal standards .

The study demonstrated extraction of phthalates from rubber syringe plungers using different solvents (dichloromethane, isopropyl alcohol, and water/ethanol mixture), with subsequent analysis showing detection limits in the sub-picogram range. This highlights the importance of Dibenzyl Phthalate-d4 in ensuring accurate quantification in these sensitive analyses .

Environmental Monitoring

In environmental research, Dibenzyl Phthalate-d4 serves as a tracer to study the fate and transport of phthalates in various ecosystems. Its isotopic labeling allows researchers to distinguish between naturally occurring and introduced phthalates, providing insights into degradation pathways, persistence, and bioaccumulation potential.

Pharmacokinetic Studies

The compound finds application in pharmacokinetic research, where it can be used to study the absorption, distribution, metabolism, and excretion of phthalates in biological systems. The deuterium labeling enables precise tracking of the compound and its metabolites through various biological processes, providing valuable data for toxicological assessments and risk evaluations.

Technical Considerations for Laboratory Use

Researchers working with Dibenzyl Phthalate-d4 must consider several technical aspects to ensure accurate and reliable results.

Contamination Control

Phthalates are ubiquitous in laboratory environments, presenting challenges for low-level analysis. The search results note that "Phthalates are a difficult analyte to quantitate at very low levels because of the prevalence of them in all areas of the lab" . To minimize background contamination, researchers should implement strict quality control measures, including:

  • Using glass rather than plastic containers

  • Replacing plastic seals with aluminum foil

  • Pre-cleaning all glassware with appropriate solvents

  • Conducting blank runs to establish background levels

  • Using dedicated equipment for phthalate analysis

Method Optimization

The search results describe optimization strategies for analyzing phthalates, including Dibenzyl Phthalate-d4, using GC/MS. Key considerations include column selection (DB-1701 column was used but a "thinner film, and possibly a different column phase could resolve a few of the phthalate coelutions and decrease the run time"), temperature programming, and detector parameters .

The dynamic multiple reaction monitoring (dMRM) acquisition technique allowed for quick method development, with optimal dwell times automatically determined by the software. This approach enabled detection of dibenzyl phthalate at concentrations as low as 0.38 pg/μL in isopropanol extracts .

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